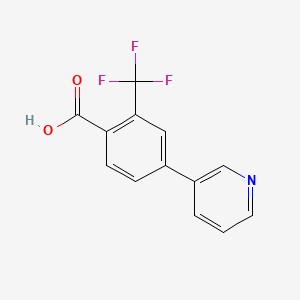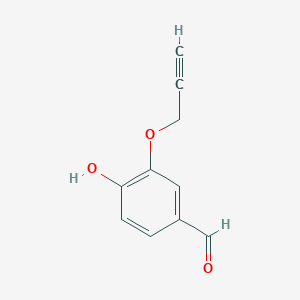
3-Propargyloxy-4-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group, a prop-2-yn-1-yloxy group, and an aldehyde group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the etherification of 4-hydroxybenzaldehyde with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated at reflux for several hours to ensure complete conversion .
Reaction Conditions:
Reactants: 4-hydroxybenzaldehyde, propargyl bromide
Base: Potassium carbonate
Solvent: Acetone
Temperature: Reflux
Duration: 4 hours
Procedure:
- Dissolve 4-hydroxybenzaldehyde and propargyl bromide in acetone.
- Add potassium carbonate to the solution.
- Heat the reaction mixture at reflux for 4 hours with constant stirring.
- After cooling, transfer the reaction mixture to a separating funnel and add distilled water and dichloromethane.
- Extract the product into the organic layer, isolate, and dry over sodium sulfate.
- Remove the solvent under reduced pressure to obtain 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde as a pale orange solid .
Industrial Production Methods
While specific industrial production methods for 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reactants and solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-3-(prop-2-yn-1-yloxy)benzoic acid
Reduction: 4-Hydroxy-3-(prop-2-yn-1-yloxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurodegenerative diseases.
Materials Science: It is used in the development of functional materials, such as photoactive compounds and chemical probes.
作用機序
The mechanism of action of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. For instance, when used as a chemical probe, it can form covalent bonds with biological targets upon activation by UV light. The aldehyde group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and potential downstream effects .
類似化合物との比較
4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde can be compared with similar compounds such as:
4-Hydroxybenzaldehyde: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain synthetic applications.
3-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the hydroxyl group, which may affect its reactivity and applications.
Uniqueness: The presence of both the hydroxyl and prop-2-yn-1-yloxy groups in 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde provides unique reactivity and versatility, making it valuable in various synthetic and research applications.
特性
CAS番号 |
914095-33-3 |
|---|---|
分子式 |
C10H8O3 |
分子量 |
176.17 g/mol |
IUPAC名 |
4-hydroxy-3-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H8O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h1,3-4,6-7,12H,5H2 |
InChIキー |
NWWYPBGZZVOQIE-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=C(C=CC(=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
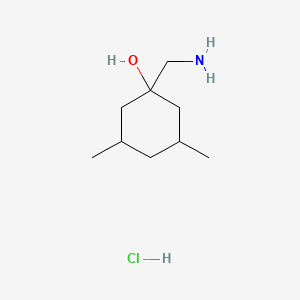
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)
![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)
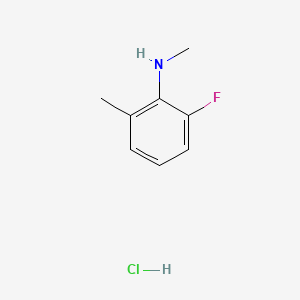

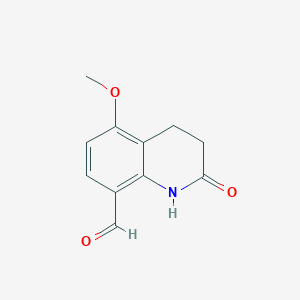
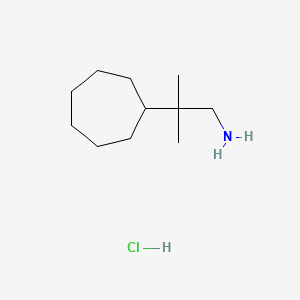
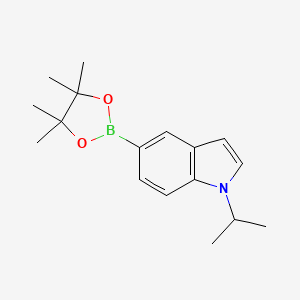
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)

